molecular formula C12H16ClNO2 B4574781 butyl (3-chloro-2-methylphenyl)carbamate

butyl (3-chloro-2-methylphenyl)carbamate

Cat. No.: B4574781
M. Wt: 241.71 g/mol
InChI Key: FEZPQPFLHJIZSK-UHFFFAOYSA-N
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Description

Butyl (3-chloro-2-methylphenyl)carbamate (tert-butyl N-(3-chloro-2-methylphenyl)carbamate) is a carbamate derivative with the molecular formula C₁₂H₁₆ClNO₂. It features a carbamate group (-O-C(=O)-NH-) linked to a tert-butyl chain and a substituted phenyl ring containing chlorine and methyl groups at the 3- and 2-positions, respectively.

Properties

IUPAC Name

butyl N-(3-chloro-2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-4-8-16-12(15)14-11-7-5-6-10(13)9(11)2/h5-7H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZPQPFLHJIZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (3-chloro-2-methylphenyl)carbamate typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with butanol. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The general reaction can be represented as follows:

3-chloro-2-methylphenyl isocyanate+butanolbutyl (3-chloro-2-methylphenyl)carbamate\text{3-chloro-2-methylphenyl isocyanate} + \text{butanol} \rightarrow \text{this compound} 3-chloro-2-methylphenyl isocyanate+butanol→butyl (3-chloro-2-methylphenyl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl (3-chloro-2-methylphenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major products are 3-chloro-2-methylphenylamine and butanol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Butyl (3-chloro-2-methylphenyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of other carbamate derivatives due to its stability and reactivity. The synthesis typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with butanol under mild conditions, often facilitated by a catalyst.

Reactions Involving this compound
The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The chlorine atom on the phenyl ring can be replaced by other nucleophiles.
  • Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to yield 3-chloro-2-methylphenylamine and butanol.
  • Oxidation and Reduction : While less common, it can also participate in oxidation and reduction reactions.

Biological Applications

Potential Antimicrobial Activity
Research has indicated that this compound may possess antimicrobial and antifungal properties. These characteristics make it a candidate for further investigation as a therapeutic agent against various pathogens.

Enzyme Inhibition Studies
The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. Its mechanism involves forming covalent bonds with nucleophilic sites on enzymes, potentially disrupting normal cellular functions .

Industrial Applications

Production of Specialty Chemicals
In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its stability allows for its use in various formulations and processes where precise chemical properties are required.

Case Study 1: Synthesis of Carbamate Derivatives

A study demonstrated the efficiency of using this compound as a starting material for synthesizing various biologically active carbamate derivatives. The research highlighted its role in enhancing the yield and selectivity of subsequent reactions involving amines .

In another research effort, this compound was screened for antifungal activity against several strains. The results indicated promising activity, suggesting its potential as a lead compound for developing new antifungal agents .

Data Tables

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for complex molecule synthesisSynthesis of carbamate derivatives
Biological ResearchPotential antimicrobial and antifungal propertiesDrug development against pathogens
Industrial ProductionUsed in specialty chemical manufacturingFormulations requiring stability
Reaction TypeDescriptionMajor Products
SubstitutionChlorine substitution with nucleophilesVarious substituted carbamates
HydrolysisBreakdown under acidic/basic conditions3-chloro-2-methylphenylamine + Butanol
Oxidation/ReductionLess common reactions involving redox processesVariable based on conditions

Mechanism of Action

The mechanism of action of butyl (3-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Aromatic Rings

The positioning and type of substituents on the phenyl ring significantly influence chemical reactivity and biological activity. Key comparisons include:

Compound Name Molecular Formula Substituents on Phenyl Ring Key Properties/Applications Reference
Butyl (3-chloro-2-methylphenyl)carbamate C₁₂H₁₆ClNO₂ 3-Cl, 2-CH₃ Anti-inflammatory activity
Ethyl (6-chloro-2-nitro-3-pyridyl)(methyl)carbamate C₁₀H₁₀ClN₃O₄ 6-Cl, 2-NO₂ (pyridine ring) Agricultural/antimicrobial use
Methyl [(4-chlorophenyl)sulfonyl]carbamate C₁₀H₁₀ClNO₄S 4-Cl (sulfonyl group) Pharmacological applications
3-Iodo-2-propynyl-4-chlorophenyl carbamate (IPCIPhC) C₁₀H₆ClINO₂ 4-Cl (iodoalkynyl group) Marine anti-fouling agent

Key Insights :

  • Chlorine substitution enhances electrophilicity and binding affinity in biological systems, as seen in the anti-inflammatory activity of this compound .
  • Pyridine or sulfonyl modifications (e.g., Ethyl (6-chloro-2-nitro-3-pyridyl)(methyl)carbamate) alter solubility and target specificity .

Variations in Alkyl/Aryl Chains

The alkyl/aryl group attached to the carbamate nitrogen impacts steric effects and metabolic stability:

Compound Name Alkyl/Aryl Group Key Features Reference
This compound tert-butyl High steric bulk, slow hydrolysis
3-Iodo-2-propynyl butyl carbamate (IPBC) n-butyl Broad-spectrum fungicidal activity
Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride Benzyl + piperidine Enhanced CNS penetration
tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride tert-butyl + aminobutan-2-yl Chiral center for targeted binding

Key Insights :

  • tert-butyl groups confer metabolic stability but reduce solubility compared to linear alkyl chains (e.g., IPBC) .
  • Piperidine or azetidine moieties (e.g., Benzyl (piperidin-3-ylmethyl)carbamate) improve blood-brain barrier penetration .

Key Insights :

  • Chlorine and methyl groups on the phenyl ring (this compound) optimize anti-inflammatory efficacy by balancing lipophilicity and target binding .
  • Marine anti-fouling carbamates (e.g., IPBC) leverage halogen and alkynyl groups for biocidal activity .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions (e.g., tert-butyl δ 1.4 ppm, aromatic protons δ 6.8–7.3 ppm) .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase.

Advanced Research Question

  • High-resolution mass spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ at m/z 242.09 (calc. 241.71 g/mol) .
  • Dynamic light scattering (DLS) : For assessing aggregation in solution-phase studies.

How can researchers resolve contradictions in spectroscopic data obtained from different batches of the compound?

Advanced Research Question

  • Batch comparison : Use multivariate analysis (PCA) on NMR/IR spectra to identify outliers.
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to trace discrepancies in carbonyl or tert-butyl signals.
  • Theoretical modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

What strategies are effective in analyzing hydrogen-bonding interactions in the crystal lattice of this carbamate derivative?

Advanced Research Question

  • Graph set analysis : Classify motifs using Etter’s notation (e.g., C(4) chains or R₂²(8) rings) .
  • Hirshfeld surface analysis : CrystalExplorer software to quantify intermolecular contacts (e.g., Cl···H or O···H interactions).
  • Thermal ellipsoid plots : ORTEP-3 to visualize anisotropic displacement parameters and validate hydrogen atom positions .

How to design factorial experiments to investigate the effects of varying reaction parameters on the synthesis outcome?

Advanced Research Question
A 2³ factorial design can optimize three variables:

FactorLow Level (-1)High Level (+1)
Temperature0°C40°C
Catalyst Loading1.0 eq1.5 eq
SolventDCMDMF
  • Response variables : Yield (%) and purity (HPLC area %).
  • Statistical analysis : ANOVA to identify significant interactions (e.g., temperature × solvent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl (3-chloro-2-methylphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
butyl (3-chloro-2-methylphenyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.